REACTION_CXSMILES
|
[OH-:1].[K+].Cl.[NH2:4]O.[Cl:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][C:15]=1[Cl:16])[N:12]([C@@H:17]1[O:23][C@H:22]([CH2:24][O:25]C(=O)C)[C@@H:20]([OH:21])[C@H:18]1[OH:19])[C:11]([Br:29])=[C:10]2[C:30]#[N:31].CO.C(Cl)(Cl)Cl>CO.NO.CO.O>[NH2:4][OH:1].[Cl:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][C:15]=1[Cl:16])[N:12]([C@@H:17]1[O:23][C@H:22]([CH2:24][OH:25])[C@@H:20]([OH:21])[C@H:18]1[OH:19])[C:11]([Br:29])=[C:10]2[C:30](=[N:31][OH:1])[NH2:4] |f:0.1,2.3,5.6,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.O
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
5,6-Dichloro-2-bromo-3-cyano-1-(5-O-acetyl-β-D-ribofuranosyl)indole
|
Quantity
|
133 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(=C(N(C2=CC1Cl)[C@H]1[C@H](O)[C@H](O)[C@H](O1)COC(C)=O)Br)C#N
|
Name
|
crude solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirring for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting solids were filtered
|
Type
|
WASH
|
Details
|
rinsed with cold absolute MeOH (10 mL)
|
Type
|
CUSTOM
|
Details
|
the filtrate used without further purification
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 4 days
|
Duration
|
4 d
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residual solid dissolved in brine (40 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous suspension was extracted with EtOAc (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a pale yellow solid
|
Type
|
ADDITION
|
Details
|
Fractions containing product
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a pale yellow solid
|
Type
|
ADDITION
|
Details
|
Fractions containing product
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a pale yellow solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from MeOH/H2O
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NO
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=C(N(C2=CC1Cl)[C@H]1[C@H](O)[C@H](O)[C@H](O1)CO)Br)C(N)=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54 mg | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 40.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[K+].Cl.[NH2:4]O.[Cl:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][C:15]=1[Cl:16])[N:12]([C@@H:17]1[O:23][C@H:22]([CH2:24][O:25]C(=O)C)[C@@H:20]([OH:21])[C@H:18]1[OH:19])[C:11]([Br:29])=[C:10]2[C:30]#[N:31].CO.C(Cl)(Cl)Cl>CO.NO.CO.O>[NH2:4][OH:1].[Cl:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][C:15]=1[Cl:16])[N:12]([C@@H:17]1[O:23][C@H:22]([CH2:24][OH:25])[C@@H:20]([OH:21])[C@H:18]1[OH:19])[C:11]([Br:29])=[C:10]2[C:30](=[N:31][OH:1])[NH2:4] |f:0.1,2.3,5.6,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.O
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
5,6-Dichloro-2-bromo-3-cyano-1-(5-O-acetyl-β-D-ribofuranosyl)indole
|
Quantity
|
133 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(=C(N(C2=CC1Cl)[C@H]1[C@H](O)[C@H](O)[C@H](O1)COC(C)=O)Br)C#N
|
Name
|
crude solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirring for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting solids were filtered
|
Type
|
WASH
|
Details
|
rinsed with cold absolute MeOH (10 mL)
|
Type
|
CUSTOM
|
Details
|
the filtrate used without further purification
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 4 days
|
Duration
|
4 d
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residual solid dissolved in brine (40 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous suspension was extracted with EtOAc (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a pale yellow solid
|
Type
|
ADDITION
|
Details
|
Fractions containing product
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a pale yellow solid
|
Type
|
ADDITION
|
Details
|
Fractions containing product
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a pale yellow solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from MeOH/H2O
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NO
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=C(N(C2=CC1Cl)[C@H]1[C@H](O)[C@H](O)[C@H](O1)CO)Br)C(N)=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54 mg | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 40.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |